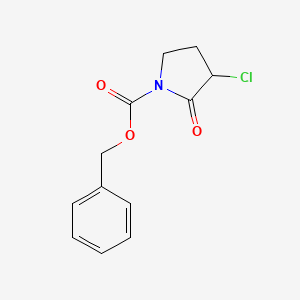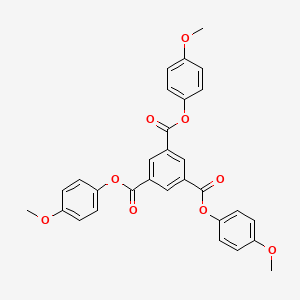
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate: is an organic compound with a complex aromatic structure It is characterized by three methoxyphenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate.
Reduction: Formation of tris(4-methoxyphenyl) benzene-1,3,5-trimethanol.
Substitution: Formation of tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate or tris(4-bromophenyl) benzene-1,3,5-tricarboxylate.
科学的研究の応用
Chemistry: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
作用機序
The mechanism of action of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical and chemical properties of the compound, leading to its diverse applications .
類似化合物との比較
- Tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate
- Tris(4-bromophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
特性
CAS番号 |
915289-16-6 |
|---|---|
分子式 |
C30H24O9 |
分子量 |
528.5 g/mol |
IUPAC名 |
tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O9/c1-34-22-4-10-25(11-5-22)37-28(31)19-16-20(29(32)38-26-12-6-23(35-2)7-13-26)18-21(17-19)30(33)39-27-14-8-24(36-3)9-15-27/h4-18H,1-3H3 |
InChIキー |
YXZZPFFWFSKQOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OC)C(=O)OC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
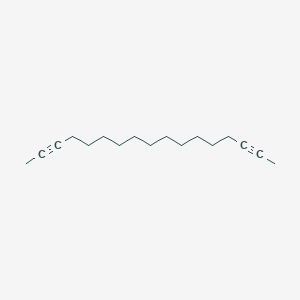
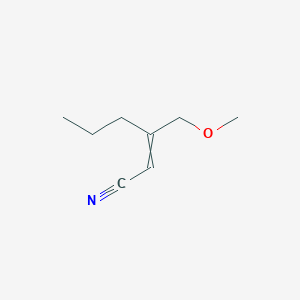
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
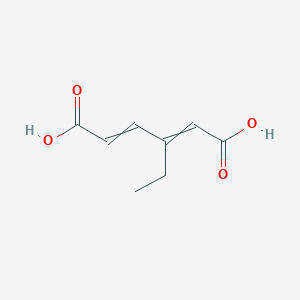
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
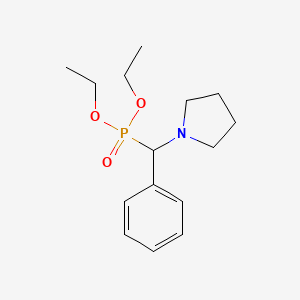
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
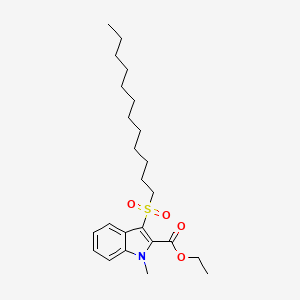
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
